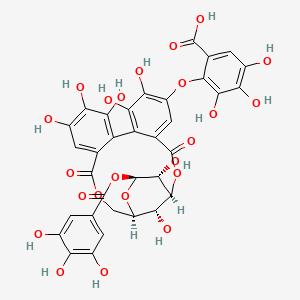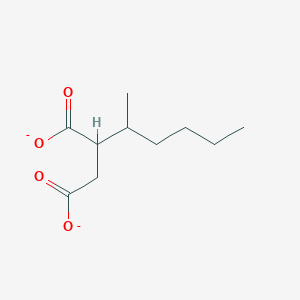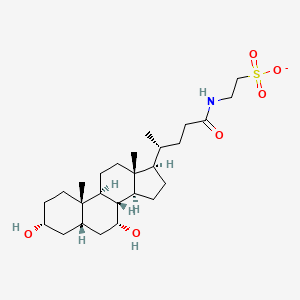
Taurochenodeoxycholate anion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taurochenodeoxycholate is an organosulfonate oxoanion that is the conjugate base of taurochenodeoxycholic acid arising from deprotonation of the sulfonate OH group; major species at pH 7.3. It has a role as a human metabolite. It is an organosulfonate oxoanion and a cholanic acid conjugate anion. It is a conjugate base of a taurochenodeoxycholic acid.
Aplicaciones Científicas De Investigación
Anti-Arthritic Properties
Taurochenodeoxycholic acid (TCDCA) demonstrates significant anti-arthritic effects in adjuvant arthritis in rats. TCDCA treatment leads to the suppression of paw swelling, amelioration of polyarthritis index, and improvement in radiologic changes in rats with adjuvant arthritis. It acts by reducing the overproduction and mRNA expression of TNF-α, IL-1β, and IL-6, while increasing IL-10 levels (Liu et al., 2011).
Cancer Research
In gastric cancer cells, TCDCA inhibits proliferation and invasion, and induces apoptosis. This effect was also observed in a tumor model in mice, indicating the potential of TCDCA as a basis for cancer treatment, especially in traditional Chinese medicine applications (Zhang et al., 2021).
Gut Microbiome and Biotransformation Enzymes
The gut microbiome of black bears reveals key enzymes for the biosynthesis of TUDCA from TCDCA, expanding the enzyme bank for bile acid biosynthesis. This discovery provides valuable insight into the natural biotransformation of TCDCA in the gut microbiome (Song et al., 2017).
Apoptotic Effects and Immune Regulation
TCDCA induces apoptosis in NR8383 cells through a PKC/JNK-dependent pathway. It also exhibits anti-inflammatory and immune regulation properties, indicating its potential use in treating diseases related to apoptosis and immune system disorders (Wang et al., 2016).
NF-κB Activation and Cytokine Expression
TCDCA suppresses NF-κB activation and the related expression of cytokines like TNF-α, IL-1β, and IL-6 in peritoneal macrophages of adjuvant arthritis rats. This effect is mediated by up-regulating the IκBα expression, illustrating its anti-inflammatory activity (Mao et al., 2018).
Interaction with Bile Acid Receptor TGR5
The binding of TCDCA to the TGR5 receptor activates it, leading to an increase in cAMP luciferase expression in cells. This interaction provides a potential therapeutic target and theoretical evidence for further TCDCA research (Qi et al., 2021).
Glucocorticoid Receptor Activation
TCDCA activates the glucocorticoid receptor (GR) in a concentration-dependent manner and exhibits anti-inflammatory and immunomodulatory functions similar to glucocorticoids. This effect involves multiple pathways, including GR and its related AP-1 signaling pathway (Li et al., 2019).
Propiedades
Fórmula molecular |
C26H44NO6S- |
|---|---|
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 |
Clave InChI |
BHTRKEVKTKCXOH-BJLOMENOSA-M |
SMILES isomérico |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



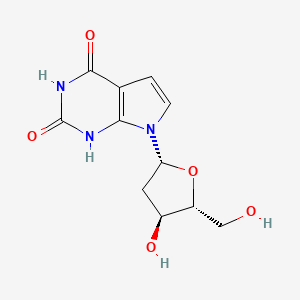

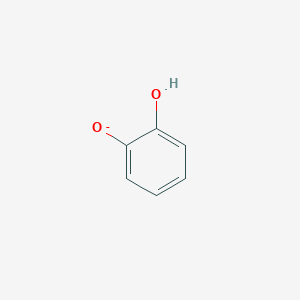
![(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid](/img/structure/B1244128.png)
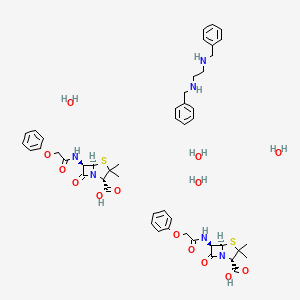
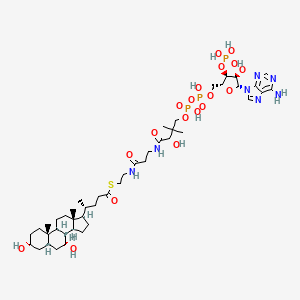
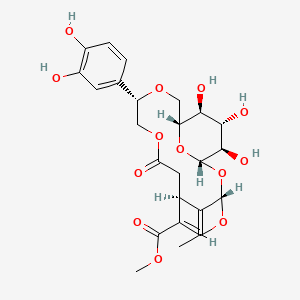
![(3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1244133.png)



